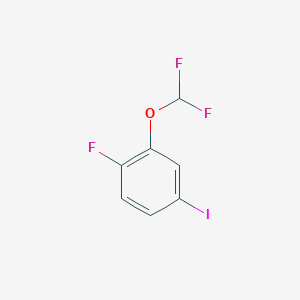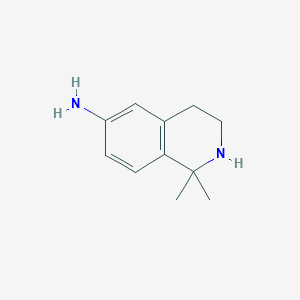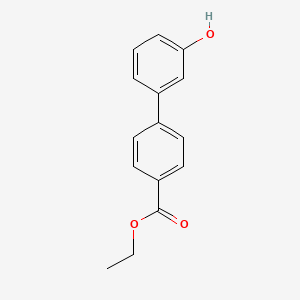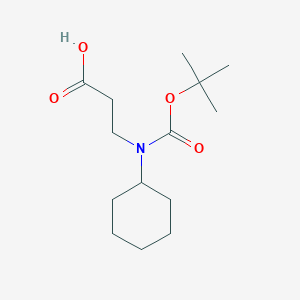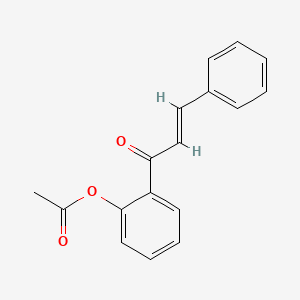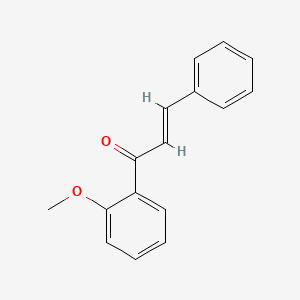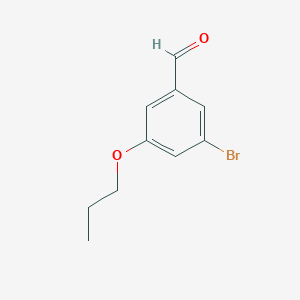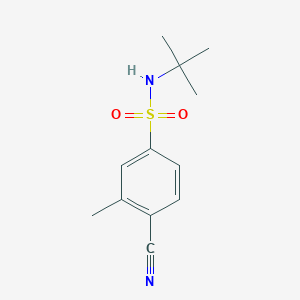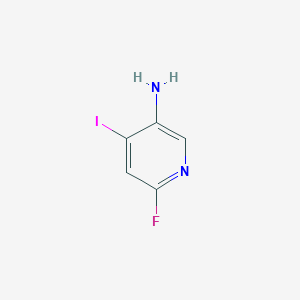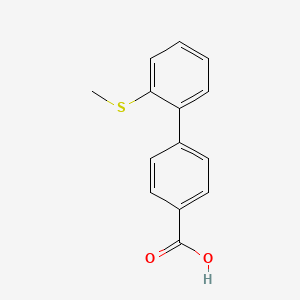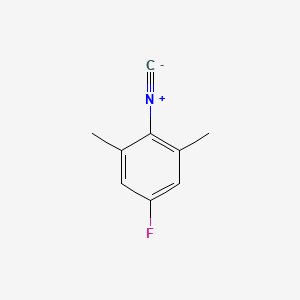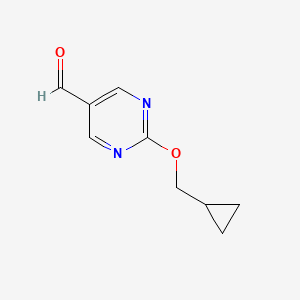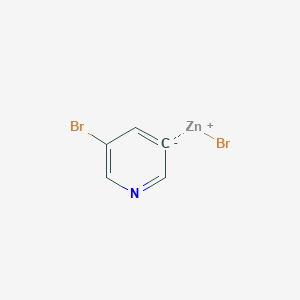![molecular formula C9H8BNO3 B6325123 [3-(1,3-Oxazol-2-yl)phenyl]boronic acid CAS No. 1283174-33-3](/img/structure/B6325123.png)
[3-(1,3-Oxazol-2-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1,3-Oxazol-2-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the oxazole ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Phenols and quinones.
Reduction: Borane or boronate esters.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(1,3-Oxazol-2-yl)phenyl]boronic acid is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds .
Biology: The compound is explored for its potential as a biological probe due to its ability to interact with biomolecules such as proteins and nucleic acids. It can be used in the development of sensors and diagnostic tools .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its boronic acid group can inhibit proteases and other enzymes, making it a candidate for drug development .
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique reactivity allows for the creation of materials with specific properties, such as enhanced conductivity or biocompatibility .
Mechanism of Action
The mechanism by which [3-(1,3-Oxazol-2-yl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity . This interaction can inhibit enzymes by blocking their active sites or altering their conformation. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the oxazole ring, making it less versatile in terms of reactivity and applications.
[4-(1,3-Oxazol-2-yl)phenyl]boronic acid: Similar structure but different substitution pattern, which can affect its reactivity and binding properties.
[3-(1,3-Thiazol-2-yl)phenyl]boronic acid: Contains a thiazole ring instead of an oxazole ring, leading to different electronic and steric properties.
Uniqueness: [3-(1,3-Oxazol-2-yl)phenyl]boronic acid is unique due to the presence of both the boronic acid and oxazole functionalities. This combination allows for a wide range of chemical reactions and interactions, making it a versatile tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
[3-(1,3-oxazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNHJSNFMUNWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=CO2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
